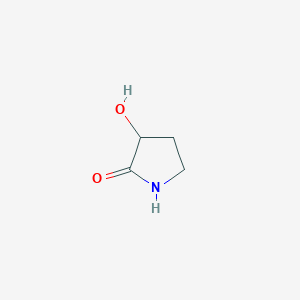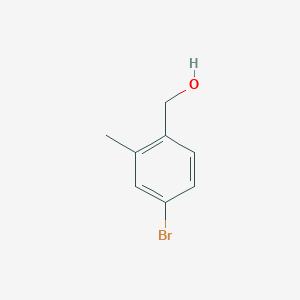
L-rhamnulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-rhamnulose is a rare sugar that has been gaining attention in the scientific community due to its potential applications in various fields. It is a ketohexose sugar that is similar to fructose and glucose but has a different chemical structure. L-rhamnulose is found in small quantities in nature, and its synthesis method has been developed to produce it in larger quantities for research purposes.
Scientific Research Applications
Enzyme Characterization and Industrial Application :
- L-Rhamnose isomerase (L-RI) from Caldicellulosiruptor obsidiansis OB47, characterized for its thermostability and activity at high temperatures, demonstrates potential for the industrial production of L-rhamnulose and L-fructose (Chen et al., 2018).
- A study on L-Rhamnose isomerase from Thermoanaerobacterium saccharolyticum NTOU1 highlights its thermostability and potential in rare sugar production, emphasizing the industrial applicability of these enzymes in synthesizing L-rhamnulose (Lin et al., 2010).
Comparative Genomics and Functional Analysis :
- A comparative genomics study revealed insights into L-Rhamnose catabolism pathways and regulation across various bacteria, highlighting the importance of L-rhamnulose in microbial metabolism and potential applications in biotechnology (Rodionova et al., 2013).
Efficient Enzymatic Synthesis :
- Research on enzymatic synthesis demonstrates methods to produce L-rhamnulose with high purity and yield, which is significant for pharmaceutical and medicinal applications (Wen et al., 2016).
Structural and Catalytic Mechanism Studies :
- Studies on the structure and reaction mechanism of L-rhamnulose isomerase and related enzymes provide fundamental insights into their function, crucial for developing industrial and medicinal applications of L-rhamnulose (Yoshida et al., 2012), (Kroemer et al., 2003).
Directed Evolution and In Vivo Selection :
- Research on the directed evolution of L-rhamnulose aldolase demonstrates its potential for altering enzyme substrate specificity, which could lead to new applications in synthetic biology and biocatalysis (Sugiyama et al., 2007).
Applications in Permeability Tests :
- L-Rhamnose is used in dual sugar permeability tests, with studies suggesting it's metabolized into L-rhamnulose and rhamnitol in the human body, indicating potential applications in gastrointestinal research (Malagon et al., 2006).
High-Cell-Density Fermentation :
- Development of high-cell-density fermentation processes for producing enzymes like L-N-carbamoylase using the Escherichia coli rhaBAD promoter suggests potential industrial-scale applications for enzymes involved in L-rhamnulose metabolism (Wilms et al., 2001).
properties
CAS RN |
14807-05-7 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3R,4S,5S)-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6-/m0/s1 |
InChI Key |
QZNPNKJXABGCRC-FUTKDDECSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](C(=O)CO)O)O)O |
SMILES |
CC(C(C(C(=O)CO)O)O)O |
Canonical SMILES |
CC(C(C(C(=O)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)




![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)


